molecular formula C18H21ClN8O B2787078 4-(5-(4-(2-chlorophenyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine CAS No. 1334374-10-5

4-(5-(4-(2-chlorophenyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine

Cat. No.: B2787078
CAS No.: 1334374-10-5
M. Wt: 400.87
InChI Key: XCRFKYUFNHJSLA-UHFFFAOYSA-N
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Description

The compound 4-(5-(4-(2-chlorophenyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine is a heterocyclic molecule featuring a triazolopyrimidine core fused with a piperazine and morpholine substituent. Its structure includes:

  • A 4-(2-chlorophenyl)piperazine moiety at position 5, likely influencing receptor binding (e.g., dopamine or serotonin receptors due to piperazine’s prevalence in CNS-targeting drugs).
  • A morpholine group at position 7, which may enhance solubility and bioavailability.

Properties

IUPAC Name

4-[5-[4-(2-chlorophenyl)piperazin-1-yl]-2H-triazolo[4,5-d]pyrimidin-7-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN8O/c19-13-3-1-2-4-14(13)25-5-7-27(8-6-25)18-20-16-15(22-24-23-16)17(21-18)26-9-11-28-12-10-26/h1-4H,5-12H2,(H,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRFKYUFNHJSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=NC4=NNN=C4C(=N3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(5-(4-(2-chlorophenyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine is a complex molecular structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C23H25ClN6O\text{C}_{23}\text{H}_{25}\text{Cl}\text{N}_{6}\text{O}

This structure includes a morpholine ring, a triazole-pyrimidine moiety, and a piperazine group substituted with a chlorophenyl ring. The presence of these functional groups contributes to the compound's interaction with various biological targets.

Mechanisms of Biological Activity

  • Dopamine Receptor Interaction :
    The piperazine moiety is known for its affinity towards dopamine receptors, particularly the D4 subtype. Research indicates that compounds with similar structures exhibit high binding affinities to these receptors, which are implicated in several neurological disorders. For instance, one study reported an IC50 value of 0.057 nM for a related piperazine derivative at the D4 receptor, suggesting that our compound may also exhibit potent activity in this regard .
  • Anticancer Activity :
    The triazolo-pyrimidine core has been associated with anticancer properties. Studies have shown that derivatives of this scaffold demonstrate significant cytotoxic effects against various cancer cell lines. For example, related compounds have shown IC50 values in the micromolar range against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines . This suggests that our compound could potentially inhibit cancer cell proliferation through similar mechanisms.
  • Enzymatic Inhibition :
    Compounds featuring this structural motif have also been evaluated for their ability to inhibit specific enzymes involved in tumor growth and metastasis. In vitro studies have indicated that certain derivatives can inhibit enzymes such as topoisomerases and kinases, which are critical for DNA replication and cell cycle progression .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundIC50 Value (nM)Target/Cell Line
Dopamine D4 ReceptorN-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide0.057D4 Receptor
Anticancer ActivityTriazole derivatives6.2 - 43.4MCF-7, HCT-116
Enzymatic InhibitionVarious derivativesVariesTopoisomerases

Case Study: Anticancer Screening

In a study focused on the anticancer potential of triazole derivatives, compounds were synthesized and screened against several cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity with IC50 values ranging from 6.2 μM to 43.4 μM against MCF-7 cells . This suggests that our compound may share similar properties and could be a candidate for further development.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to 4-(5-(4-(2-chlorophenyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine exhibit significant anticancer properties. For instance, studies involving molecular docking have indicated that such compounds can effectively bind to various cancer-related proteins, including estrogen receptors and EGFR (epidermal growth factor receptor) .

A notable study demonstrated the synthesis of triazolopyrimidine derivatives and their evaluation against the MCF-7 breast carcinoma cell line. The results indicated a correlation between structural modifications and increased cytotoxicity against cancer cells .

CompoundIC50 (µM)Cell Line
Compound A27.3T47D (Breast Cancer)
Compound B6.2HCT-116 (Colon Cancer)

Antiviral Properties

The compound has also been explored for its antiviral activities. Triazolopyrimidine derivatives have shown effectiveness against hepatitis C virus (HCV) and other viral pathogens. The mechanism involves the inhibition of viral replication through interaction with viral proteins .

In vitro studies have demonstrated that these compounds can significantly reduce viral load in infected cell lines, suggesting their potential as therapeutic agents against viral infections.

Neuropharmacological Applications

The piperazine moiety within the compound is known for its neuropharmacological properties. Compounds containing piperazine have been studied for their effects on neurotransmitter systems, particularly in the treatment of anxiety and depression .

Experimental models have indicated that derivatives similar to this compound exhibit anxiolytic and antidepressant-like effects in rodent models .

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Core Structure Key Substituents Isomerization Observed?
Target Compound Triazolo[4,5-d]pyrimidine 4-(2-Chlorophenyl)piperazine, Morpholine No
Compound 7 Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine p-Tolyl, Hydrazine derivatives Yes (→ Compound 6)
Compound 9 Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine Methyl/p-Tolyl groups Yes (→ Compound 8)
Compound 3 Pyrazolo[3,4-d]pyrimidine Hydrazine, p-Tolyl No

Key Observations:

  • The target compound lacks the pyrazole ring present in Compounds 3, 7, and 9, which may reduce steric hindrance and alter binding kinetics.
  • The morpholine group in the target compound contrasts with the p-tolyl and hydrazine groups in the Molecules analogs. Morpholine’s oxygen atom could improve aqueous solubility compared to hydrophobic aryl groups.
  • Isomerization: Compounds 7 and 9 undergo isomerization under specific conditions (e.g., acidic or thermal), forming pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (Compounds 6 and 8) .

Hypothesized Pharmacological Differences

  • Receptor Affinity : The 2-chlorophenylpiperazine moiety in the target compound is structurally analogous to ligands of dopamine D₂ and serotonin 5-HT₁A/₂A receptors (e.g., aripiprazole). This contrasts with the Molecules compounds, which lack piperazine groups and may instead target kinases or purinergic receptors.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a triazolopyrimidine core fused with a piperazine ring (substituted with 2-chlorophenyl) and a morpholine group . The triazolopyrimidine system contributes to π-π stacking interactions in biological targets, while the piperazine and morpholine moieties enhance solubility and binding affinity via hydrogen bonding . Reactivity is dominated by the electron-deficient pyrimidine ring, which facilitates nucleophilic substitution at the 7-position .

Q. What synthetic strategies are recommended for preparing this compound?

A multi-step synthesis is typical:

  • Step 1: Coupling of 2-chlorophenylpiperazine with a triazolopyrimidine precursor via Buchwald-Hartwig amination (Pd/C catalyst, DMF, 80°C) .
  • Step 2: Functionalization at the 7-position using morpholine under Mitsunobu conditions (DIAD, PPh₃, THF) .
  • Purity: Purify via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) and confirm by HPLC .

Q. How can researchers confirm the compound’s structural integrity?

Use ¹H/¹³C-NMR to verify proton environments (e.g., morpholine’s δ 3.6–3.8 ppm multiplet) and HRMS for molecular ion validation. X-ray crystallography (if crystals form) resolves stereoelectronic effects, as seen in related triazolopyrimidine analogs .

Advanced Research Questions

Q. What experimental designs optimize this compound’s bioactivity in kinase inhibition assays?

  • Assay Design: Use fluorescence polarization (FP) assays with ATP-competitive inhibitors. Test against kinase panels (e.g., CDK2, EGFR) at 1–10 µM concentrations .
  • Data Contradictions: If activity varies between isoforms (e.g., CDK2 vs. CDK4), perform molecular docking (AutoDock Vina) to analyze binding pocket differences. Adjust substituents (e.g., 2-chlorophenyl vs. 4-methoxyphenyl) to enhance selectivity .

Q. How do solvent polarity and pH affect the compound’s stability in vitro?

  • Stability Testing: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h. Monitor degradation via LC-MS.
  • Findings: Morpholine’s basicity (pKa ~8.7) increases solubility in acidic media but may reduce stability in basic conditions. Use DFT calculations (Gaussian 09) to predict protonation states .

Q. What strategies resolve contradictions in reported IC₅₀ values across studies?

  • Meta-Analysis: Compare datasets using Bland-Altman plots to identify systematic biases (e.g., assay temperature variations).
  • Validation: Reproduce assays with standardized protocols (e.g., 25°C, 1% DMSO). For discordant results, validate via ITC (isothermal titration calorimetry) to measure binding thermodynamics .

Methodological Resources

Technique Application Key References
Buchwald-Hartwig Piperazine-triazolopyrimidine coupling
Fluorescence Polarization Kinase inhibition profiling
X-ray Crystallography Absolute configuration determination

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